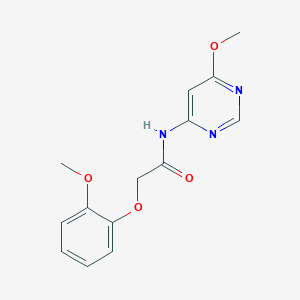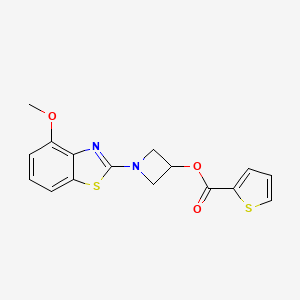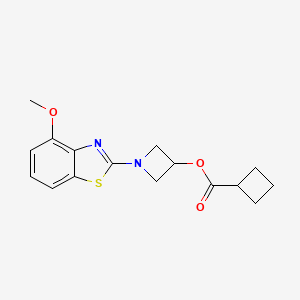![molecular formula C20H19NO3 B6505144 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-74-4](/img/structure/B6505144.png)
8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane” is a complex organic compound. Xanthones, which are important O-heteroaromatic tricyclic molecules, form part of its structure . These molecules exhibit a wide range of bioactivities and are found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen .
Synthesis Analysis
The synthesis of such compounds often involves the construction of a bridged oxa-[3.2.1]octane-embedded tricyclic carbon skeleton . This process can be highly efficient and has been used in the synthesis of similar structures . The synthesis of xanthones can be achieved by condensation of a salicylic acid with a phenol derivative .Molecular Structure Analysis
The molecular structure of this compound includes an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold, which is a characteristic feature of xanthones . It also includes an 8-azabicyclo[3.2.1]octane scaffold .Chemical Reactions Analysis
The compound has been associated with potent and efficacious antihyperalgesic effects . It has an affinity of 2.0 nM for DOR (rat brain cortex binding assay) and a naltrindole sensitive DOR potency of 5.6 nM .Mécanisme D'action
Propriétés
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXSKCKGNJXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505154.png)
![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)



![3-(3-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6505179.png)
